molecular formula C13H16N2O B3730759 (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine

(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine

Cat. No.: B3730759
M. Wt: 216.28 g/mol
InChI Key: ZTSMSJCVZJKDGD-NTCAYCPXSA-N
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Description

(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylindole and butan-1-imine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as:

    Batch Reactors: Utilizing batch reactors to control reaction parameters and optimize yield.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Implementing purification methods, such as chromatography, to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-2-imine: Similar structure with a different position of the imine group.

    (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)pentan-1-imine: Similar structure with an extended carbon chain.

    (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-amine: Similar structure with an amine group instead of an imine.

Uniqueness

The uniqueness of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(NE)-N-[1-(2-methyl-1H-indol-3-yl)butylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-6-12(15-16)13-9(2)14-11-8-5-4-7-10(11)13/h4-5,7-8,14,16H,3,6H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSMSJCVZJKDGD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\O)/C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
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(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
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(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
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(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
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(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
Reactant of Route 6
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine

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